REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10].[CH3:11][Si:12](Cl)([CH3:21])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Cl-].[NH4+]>O1CCCC1>[CH3:11][Si:12]([CH3:21])([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCCCCCCC)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while caring for steep reaction (reflux)
|
Type
|
ADDITION
|
Details
|
After completion of the addition, it
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
The solution was again heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted (toluene/water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Type
|
CUSTOM
|
Details
|
isolated by silica gel column chromatography (n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=C(C=CC(=C1)C)C)(CCCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |